Lobendazole

Descripción general

Descripción

Lobendazol es un metabolito del tiofanato y pertenece a la clase de compuestos benzimidazólicos. Es conocido por sus potentes propiedades antihelmínticas, que lo hacen eficaz contra una variedad de infecciones parasitarias .

Aplicaciones Científicas De Investigación

El Lobendazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar derivados de benzimidazol.

Biología: Investigado por sus efectos en varios sistemas biológicos, incluidas sus propiedades antihelmínticas.

Medicina: Explorado por su posible uso en el tratamiento de infecciones parasitarias como la giardiasis.

Industria: Utilizado en el desarrollo de nuevos fármacos antihelmínticos y otras aplicaciones farmacéuticas.

Mecanismo De Acción

El Lobendazol ejerce sus efectos uniéndose al sitio sensible a la colchicina de la tubulina, inhibiendo su polimerización en microtúbulos. Esta interrupción de la formación de microtúbulos conduce a la degeneración de los microtúbulos citoplasmáticos en las células parasitarias, causando en última instancia su muerte . Los objetivos moleculares incluyen la tubulina y otras proteínas asociadas a los microtúbulos .

Análisis Bioquímico

Biochemical Properties

Lobendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. Additionally, this compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting cell division and intracellular transport . These interactions highlight the compound’s ability to interfere with essential biochemical processes in parasites.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, resulting in altered gene expression and cellular metabolism. These effects underscore the compound’s potential to impair the growth and survival of parasitic organisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the destabilization of the cytoskeleton, impairing cell division and intracellular transport. Additionally, this compound inhibits fumarate reductase, disrupting the energy metabolism of parasites and leading to their immobilization and death . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its efficacy may decrease over prolonged periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell division and metabolic disruption. These temporal effects underscore the importance of considering the duration of exposure when evaluating the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits parasitic growth without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and bone marrow suppression . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which are subsequently excreted via the bile and urine. The interactions of this compound with metabolic enzymes and cofactors underscore its complex metabolic profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . It interacts with transport proteins, such as P-glycoprotein, which facilitate its distribution and accumulation in specific tissues. These interactions influence the localization and efficacy of this compound in treating parasitic infections.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns highlight the importance of subcellular distribution in mediating the compound’s effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Lobendazol se puede sintetizar a través de una serie de reacciones químicas que comienzan con el tiofanato. La ruta sintética implica los siguientes pasos:

Nitración: Introducción de un grupo nitro en la molécula de tiofanato.

Condensación: Formación de una estructura de anillo de benzimidazol.

Aminación: Introducción de un grupo amino.

Reducción: Reducción del grupo nitro a un grupo amino.

Ciclización: Formación de la estructura final de benzimidazol.

Métodos de Producción Industrial

La producción industrial de lobendazol sigue pasos similares, pero está optimizada para la producción a gran escala. El proceso implica el uso de tecnología de reducción de alta eficiencia y métodos de síntesis limpios para garantizar un alto rendimiento y un impacto ambiental mínimo .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Lobendazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión del lobendazol a su forma oxidada.

Reducción: Reducción del lobendazol a su forma reducida.

Sustitución: Reemplazo de grupos funcionales dentro de la molécula de lobendazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de lobendazol, así como derivados sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

El Lobendazol es similar a otros derivados de benzimidazol como el albendazol y el mebendazol. tiene propiedades únicas que lo hacen particularmente eficaz contra ciertos parásitos. Compuestos similares incluyen:

Albendazol: Utilizado para tratar una variedad de infecciones parasitarias.

Mebendazol: Otro derivado de benzimidazol con actividad antihelmíntica de amplio espectro

La singularidad del Lobendazol radica en su afinidad de unión específica a la tubulina y su potente actividad antihelmíntica, lo que lo convierte en un compuesto valioso tanto en la investigación como en las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

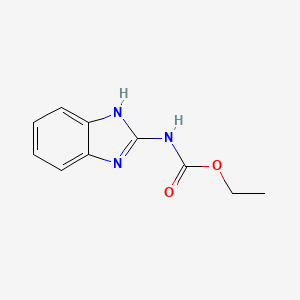

ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOVSTKGUBOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212390 | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-71-4 | |

| Record name | Lobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobendazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.